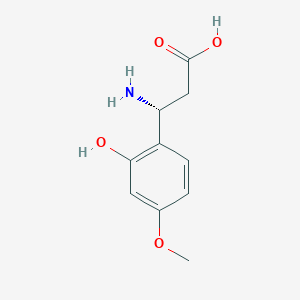
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluorobenzaldehyde and ®-2-amino-1-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like methanol or ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for reaction monitoring and control to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, or cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(5-bromo-3-fluorophenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI-Schlüssel |
FTSOYUUFUORFAW-MLUIRONXSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)



![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)

![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)


